N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cinnamamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a phenoxymethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antimicrobial, anticancer, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For instance, the presence of the phenoxymethyl group might influence the compound’s stability, absorption, and distribution in the body .
Result of action
The molecular and cellular effects would depend on the compound’s mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group is introduced through nucleophilic substitution reactions, where phenol derivatives react with suitable electrophiles.
The cinnamamide moiety is then attached via amide bond formation, which can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
For industrial-scale production, continuous-flow microreactors have been employed to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher conversion rates and product purity. Enzymatic catalysis using immobilized lipases has also been explored as a green chemistry approach to synthesize cinnamamide derivatives, offering advantages in terms of selectivity and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cinnamamide moiety to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups replacing the phenoxy group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other cinnamamide derivatives and oxadiazole-containing compounds:
Similar Compounds: N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide, N-benzyl-p-coumaramide, N-benzylcaffeamide, and N-benzylferulamide
Uniqueness: The presence of the 1,3,4-oxadiazole ring and the phenoxymethyl group distinguishes it from other cinnamamide derivatives, providing unique chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
(E)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKDQQAVLLLJBJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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